molecular formula C17H14N2OS B14067336 4(5H)-Thiazolone, 5-[(4-methylphenyl)methylene]-2-(phenylamino)- CAS No. 101444-37-5

4(5H)-Thiazolone, 5-[(4-methylphenyl)methylene]-2-(phenylamino)-

Cat. No.: B14067336
CAS No.: 101444-37-5
M. Wt: 294.4 g/mol
InChI Key: CUZVVKUWUQUVKK-UHFFFAOYSA-N
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Description

4(5H)-Thiazolone, 5-[(4-methylphenyl)methylene]-2-(phenylamino)- is a heterocyclic compound that features a thiazolone core with a phenylamino and a 4-methylphenylmethylene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(5H)-Thiazolone, 5-[(4-methylphenyl)methylene]-2-(phenylamino)- typically involves the condensation of appropriate thiazolone derivatives with aromatic aldehydes under basic or acidic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or acetic acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used under controlled conditions to achieve substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolone derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 4(5H)-Thiazolone, 5-[(4-methylphenyl)methylene]-2-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

    Oxazolones: These compounds share a similar heterocyclic structure but differ in the presence of an oxygen atom instead of sulfur.

    Thiazolidines: These are reduced forms of thiazolones and have different chemical properties and reactivity.

Uniqueness

4(5H)-Thiazolone, 5-[(4-methylphenyl)methylene]-2-(phenylamino)- is unique due to its specific substituents, which impart distinct chemical and biological properties

Properties

CAS No.

101444-37-5

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

5-[(4-methylphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H14N2OS/c1-12-7-9-13(10-8-12)11-15-16(20)19-17(21-15)18-14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19,20)

InChI Key

CUZVVKUWUQUVKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2

Origin of Product

United States

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